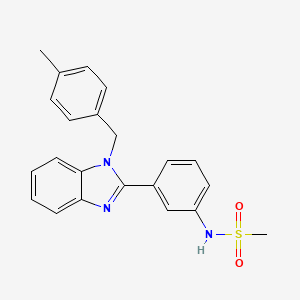

Antimicrobial agent-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H21N3O2S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C22H21N3O2S/c1-16-10-12-17(13-11-16)15-25-21-9-4-3-8-20(21)23-22(25)18-6-5-7-19(14-18)24-28(2,26)27/h3-14,24H,15H2,1-2H3 |

InChI Key |

JPFSNUBRFGFBAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vancomycin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vancomycin is a glycopeptide antibiotic crucial for treating severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a structure essential for bacterial survival and absent in human cells.[1][3] Vancomycin exerts its bactericidal effect by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[3][4][5] This disruption leads to a compromised cell envelope, increased permeability, and eventual cell lysis.[1][5] The emergence of resistance, primarily through the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), poses a significant clinical challenge.[6][7] This guide provides a detailed overview of vancomycin's mechanism of action, quantitative data on its efficacy, protocols for key experimental assays, and visualizations of the relevant biological pathways.

Core Mechanism of Action

Vancomycin's bactericidal activity is primarily directed at the inhibition of cell wall biosynthesis in Gram-positive bacteria.[4] Unlike many other antibiotics that target enzymes, vancomycin binds directly to the substrate of the cell wall synthesis machinery.[6]

The bacterial cell wall is composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains.[1] The synthesis of this structure is a multi-step process:

-

Precursor Synthesis: In the cytoplasm, peptide side chains terminating in a D-Ala-D-Ala dipeptide are added to NAM.

-

Translocation: The NAM-peptide precursor, attached to the lipid carrier undecaprenyl phosphate, is flipped across the cell membrane.

-

Polymerization (Transglycosylation): The NAM-NAG-peptide subunits are incorporated into the growing peptidoglycan chain.[3]

-

Cross-linking (Transpeptidation): The peptide side chains of adjacent glycan strands are cross-linked, providing structural integrity to the cell wall.[3]

Vancomycin disrupts this process by forming a stable complex with the D-Ala-D-Ala terminus of the peptidoglycan precursors.[3][4] It achieves this through a series of five hydrogen bonds, creating a cap on the precursor that physically blocks the action of transglycosylase and transpeptidase enzymes.[3] This inhibition of peptidoglycan chain elongation and cross-linking results in a weakened cell wall, leading to osmotic lysis and bacterial cell death.[1][2] Additionally, there is evidence that vancomycin can alter cell membrane permeability and inhibit RNA synthesis.[8]

Quantitative Data on Vancomycin Activity

The efficacy of vancomycin is quantified using several metrics, most notably the Minimum Inhibitory Concentration (MIC) and bactericidal activity assays.

MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[9] The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for vancomycin susceptibility testing.

| Pathogen | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |

| Enterococcus spp. | ≤ 4 | 8 to 16 | ≥ 32 |

| Staphylococcus aureus | ≤ 2 | 4 to 8 | ≥ 16 |

Data sourced from FDA guidelines as of 2017.[10]

Time-kill assays measure the rate and extent of bacterial killing by an antibiotic over time. The data below illustrates the relationship between in vitro bactericidal activity and clinical outcomes in patients with MRSA bacteremia.

| Vancomycin Bactericidal Activity (log₁₀ CFU/mL reduction at 24h) | Bacterial Eradication Rate in Patients | Median Time to Clearance of Bacteremia |

| < 2.5 | 31% (4 of 13 patients) | > 10.5 days |

| ≥ 2.5 | 67% (14 of 21 patients) | 6.5 days |

Data from a study on MRSA bacteremia.[11]

Vancomycin Resistance Mechanisms

The primary mechanism of acquired vancomycin resistance involves a sophisticated alteration of the drug's target.[6] This is most prominently observed in Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant S. aureus (VRSA).

The resistance is conferred by a cluster of genes, typically the vanA operon, which encodes enzymes that reprogram the synthesis of peptidoglycan precursors.[7][10] The key steps are:

-

Sensing: The two-component regulatory system, VanS-VanR, detects the presence of vancomycin.[12][13] VanS is a sensor kinase that, upon stimulation by a complex of vancomycin bound to D-Ala-D-Ala termini, phosphorylates the response regulator VanR.[12][14]

-

Activation: Phosphorylated VanR activates the transcription of the vanHAX genes.[15]

-

Precursor Modification:

-

Altered Cell Wall: The modified D-Ala-D-Lac precursors are incorporated into the cell wall. Vancomycin has a ~1000-fold lower affinity for D-Ala-D-Lac, rendering the antibiotic ineffective.[7]

Experimental Protocols

This protocol outlines the standardized method for determining the MIC of vancomycin against an aerobic bacterial isolate.[9][16]

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Vancomycin stock solution (e.g., 1280 µg/mL).

-

Bacterial culture grown to log phase.

-

0.5 McFarland turbidity standard.

-

Sterile diluents (e.g., saline or broth).

-

Incubator (35 ± 2°C).

Procedure:

-

Prepare Vancomycin Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of vancomycin stock solution to the first well and mix, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the series. This creates a gradient of vancomycin concentrations.

-

Prepare Inoculum: a. Select 3-5 bacterial colonies from a fresh agar plate and suspend them in sterile broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Add the appropriate volume of the standardized inoculum to each well of the microtiter plate. b. Include a growth control well (no vancomycin) and a sterility control well (no bacteria).

-

Incubation: a. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of vancomycin at which there is no visible growth (i.e., the well is clear).[9]

This method is used to screen for potential vancomycin-intermediate or resistant S. aureus.[17]

Materials:

-

Brain Heart Infusion (BHI) agar.

-

Vancomycin hydrochloride powder.

-

Bacterial culture and 0.5 McFarland standard.

-

Control strains (E. faecalis ATCC 29212 - susceptible, E. faecalis ATCC 51299 - resistant).

Procedure:

-

Prepare Agar: Prepare BHI agar and autoclave. Cool to 50°C and add vancomycin to a final concentration of 6 µg/mL. Pour into petri dishes.

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile cotton swab, spot-inoculate a 10-15 mm diameter area on the agar surface with the bacterial suspension.

-

Incubation: Incubate plates at 35°C for a full 24 hours.

-

Interpretation:

-

No Growth or <2 colonies: The isolate is considered susceptible.

-

Growth of ≥2 colonies: The isolate is considered potentially resistant, and further testing (e.g., MIC determination) is required for confirmation.[17]

-

References

- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 2. amberlife.net [amberlife.net]

- 3. Vancomycin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC determinations [bio-protocol.org]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin Resistance [pdb101.rcsb.org]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]

The Apex of Innovation: A Technical Guide to Novel Antimicrobial Agent Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antimicrobial agents. This technical guide provides an in-depth overview of the core methodologies, recent advancements, and critical data shaping the future of anti-infective therapies. We explore novel therapeutic modalities, cutting-edge discovery platforms, and the intricate signaling pathways that govern microbial resistance, offering a comprehensive resource for professionals dedicated to combating this global health crisis.

The Evolving Landscape of Antimicrobial Discovery

Traditional methods of antimicrobial discovery are proving insufficient against the rapid evolution of resistant pathogens. The modern approach integrates a multidisciplinary strategy, leveraging advancements in genomics, computational biology, and innovative therapeutic concepts.

Emerging Therapeutic Modalities:

-

Phage Therapy: Bacteriophages, viruses that specifically infect and lyse bacteria, are re-emerging as a highly targeted therapeutic option. Their specificity minimizes disruption to the host microbiome, a significant advantage over broad-spectrum antibiotics.[1][2]

-

Therapeutic Antibodies: Monoclonal antibodies are being developed to neutralize bacterial toxins or target specific surface antigens, offering a highly specific mechanism of action.[3]

-

Antimicrobial Nanoparticles: Nanomaterials are being engineered to possess intrinsic antimicrobial properties or to act as delivery vehicles for existing antibiotics, enhancing their efficacy and overcoming resistance mechanisms.[1][2]

-

AI and Machine Learning: Artificial intelligence is revolutionizing antimicrobial discovery by enabling the rapid screening of vast chemical libraries, predicting the activity of novel compounds, and even designing new molecules from scratch.[4][5][6][7][8]

Quantitative Analysis of Novel Antimicrobial Agents

The preclinical evaluation of new antimicrobial candidates hinges on robust quantitative data. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration), in vivo efficacy, and cytotoxicity of several promising novel agents against critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Antimicrobial Agents

| Antimicrobial Agent | Target Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Year |

| Zosurabalpin | Acinetobacter baumannii (CRAB) | 0.12 - 1.0 | 0.12 | 0.25 | 2024 |

| Zosurabalpin | Acinetobacter baumannii (CRAB) | 0.03 - 2 | 0.12 | 0.25 | 2023 |

| Lolamicin | Klebsiella pneumoniae (MDR) | 1 - 8 | - | - | 2024 |

| Lolamicin | Escherichia coli (MDR) | 1 - 8 | 1-2 | 4 | 2024 |

| Gepotidacin | Escherichia coli | 0.125 - 16 | 2 | 4 | 2022 |

| Teixobactin (analog) | Staphylococcus aureus (MRSA) | 2 - 4 | - | - | 2018 |

CRAB: Carbapenem-Resistant Acinetobacter baumannii; MDR: Multi-Drug Resistant. Data compiled from multiple sources.[3][6][9][10][11][12][13][14]

Table 2: In Vivo Efficacy of Novel Antimicrobial Agents in Mouse Models

| Antimicrobial Agent | Infection Model | Pathogen | Efficacy Endpoint | Outcome | Year |

| Zosurabalpin | Pneumonia | A. baumannii (PDR) | >5-log₁₀ CFU reduction in lungs | Significant bacterial load reduction | 2024 |

| Zosurabalpin | Sepsis | A. baumannii (CRAB) | Prevention of death | High survival rates | 2024 |

| Lolamicin | Sepsis | E. coli (Colistin-Resistant) | 100% survival | Complete protection | 2024 |

| Lolamicin | Pneumonia | K. pneumoniae (Colistin-Resistant) | 70% survival | Significant protection | 2024 |

PDR: Pan-Drug Resistant; CRAB: Carbapenem-Resistant Acinetobacter baumannii. Data compiled from multiple sources.[7][9][15][16][17][18][19]

Table 3: Cytotoxicity of Novel Antimicrobial Agents against Mammalian Cell Lines

| Antimicrobial Agent | Cell Line | Assay | IC₅₀ (µg/mL) | Year |

| Zosurabalpin | Not specified | Not specified | Favorable safety profile reported | 2024 |

| Lolamicin | Mammalian cell lines | Not specified | Non-toxic at effective concentrations | 2024 |

| Teixobactin (analog) | PBMCs | Not specified | No effect on cell viability at effective concentrations | 2018 |

IC₅₀: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells. Data is often reported qualitatively in early-stage research.[2][12][15]

Core Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in antimicrobial drug discovery.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Antimicrobial agent stock solution

-

Multichannel pipette

Procedure:

-

Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match the 0.5 McFarland turbidity standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

96-well tissue culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (antimicrobial agent)

Procedure:

-

Seed the 96-well plate with cells at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Assessment of Antimicrobial Synergy: Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Broth medium (e.g., CAMHB)

-

Standardized bacterial inoculum

-

Stock solutions of two antimicrobial agents (Drug A and Drug B)

Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of Drug A along the y-axis and Drug B along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculate each well with the standardized bacterial suspension.

-

Include rows and columns with each drug alone to determine their individual MICs.

-

Incubate the plate under appropriate conditions.

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpret the results:

-

Synergy: FIC Index ≤ 0.5

-

Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Visualizing a Logical Workflow and Key Signaling Pathways

Understanding the logical flow of the discovery process and the molecular mechanisms of resistance is crucial. The following diagrams, generated using Graphviz, illustrate these complex relationships.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. the-innovation.org [the-innovation.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ihma.com [ihma.com]

- 6. journals.asm.org [journals.asm.org]

- 7. mdlinx.com [mdlinx.com]

- 8. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jwatch.org [jwatch.org]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro activity of gepotidacin against urine isolates of Escherichia coli from outpatient departments in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New AstraZeneca-based antibiotic effectively kills harmful bacteria, spares beneficial ones [synapse.patsnap.com]

- 16. Novel Antibiotic To Treat Drug-Resistant Bacteria? Zosurabalpin Shows Promising Results In Mice [medicaldaily.com]

- 17. researchgate.net [researchgate.net]

- 18. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]

- 19. Zosurabalpin shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]

An In-depth Technical Guide to the Spectrum of Activity of Ceftazidime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial agent Ceftazidime, a third-generation cephalosporin antibiotic. The document details its spectrum of activity, mechanism of action, and the experimental protocols used to determine its efficacy.

Introduction

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibiotic.[1][2] It is widely recognized for its potent activity against a wide range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Like other beta-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][4] Ceftazidime is noted for its stability against many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[4]

Spectrum of Activity

Ceftazidime exhibits a broad spectrum of activity, with particularly high potency against Gram-negative bacteria. Its activity against Gram-positive organisms is more moderate.[1][3] The in vitro efficacy of Ceftazidime is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Ceftazidime against a variety of clinically relevant bacterial species.

Table 1: In Vitro Activity of Ceftazidime against Enterobacteriaceae

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.12 | 8 |

| Klebsiella pneumoniae | ≤0.12 | 8 |

| Enterobacter cloacae | >8 | >8 |

| Citrobacter freundii | >32 | >32 |

| Serratia marcescens | ≤0.06 | 0.13 |

| Proteus spp. (indole-positive) | ≤0.06 | 0.13 |

| Providencia spp. | ≤0.06 | 0.13 |

Data compiled from multiple sources.[3][5]

Table 2: In Vitro Activity of Ceftazidime against Other Clinically Relevant Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 1 | 4 |

| Haemophilus influenzae | 0.015 | - |

| Neisseria gonorrhoeae | 0.03-0.06 | - |

| Staphylococcus aureus | 8 | - |

Data compiled from multiple sources.[3][5][6]

Mechanism of Action

Ceftazidime's mechanism of action involves the disruption of bacterial cell wall synthesis.[4] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer. The synthesis of this layer is finalized by enzymes known as penicillin-binding proteins (PBPs) which cross-link the peptidoglycan chains.[2][4] Ceftazidime, through its beta-lactam ring, mimics the natural substrate of these PBPs and binds to them, inhibiting their enzymatic activity.[4] This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.[2][4] In Gram-negative bacteria, Ceftazidime has a high affinity for PBP-3, which is crucial for septum formation during cell division.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Ceftazidime used for? [synapse.patsnap.com]

- 3. In vitro properties of ceftazidime, a highly active broad-spectrum cephalosporin with antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 5. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

"Antimicrobial agent-1" for antibiotic-resistant bacteria

An In-Depth Technical Guide to Antimicrobial Agent-1 for the Treatment of Antibiotic-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "this compound" (AMA-1) is a hypothetical agent created for illustrative purposes within this technical guide. The data, protocols, and pathways presented are fictional but designed to be representative of the information found in a real-world technical whitepaper for a novel antimicrobial compound.

Executive Summary

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1][2] This document provides a comprehensive technical overview of this compound (AMA-1), a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3] This guide details the proposed mechanism of action, in vitro efficacy, and preclinical safety profile of AMA-1. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical pathways and workflows to support further research and development.

Introduction to this compound (AMA-1)

AMA-1 is a first-in-class small molecule inhibitor of bacterial LsrK kinase. LsrK is a critical enzyme in the quorum-sensing pathway of many bacterial species.[4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[4] By inhibiting LsrK, AMA-1 disrupts this communication, thereby preventing the establishment of infections and increasing the susceptibility of bacteria to host immune responses.[4]

Chemical Structure: [To be inserted: A chemical structure diagram of the hypothetical AMA-1]

Molecular Formula: C₂₂H₂₅N₅O₄

Molecular Weight: 423.47 g/mol

Proposed Mechanism of Action

In Vitro Efficacy

The antimicrobial activity of AMA-1 was evaluated against a panel of clinically relevant antibiotic-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized microbroth dilution methods.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of AMA-1 against Resistant Pathogens

| Bacterial Strain | Resistance Profile | AMA-1 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |

| S. aureus (MRSA) ATCC 43300 | Methicillin-Resistant | 0.5 | 1 | 2 |

| S. aureus (VISA) NRS1 | Vancomycin-Intermediate | 1 | 8 | 2 |

| E. faecium (VRE) ATCC 51559 | Vancomycin-Resistant | 2 | >256 | 1 |

| P. aeruginosa PAO1 | Multidrug-Resistant | 4 | N/A | N/A |

| K. pneumoniae ATCC BAA-1705 | Carbapenem-Resistant | 8 | N/A | N/A |

Table 2: Time-Kill Kinetics of AMA-1 against S. aureus (MRSA) ATCC 43300

| Time (hours) | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | Growth Control |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 5.8 | 5.2 | 4.5 | 3.8 | 6.5 |

| 4 | 5.6 | 4.1 | 3.0 | 2.1 | 7.2 |

| 8 | 5.5 | 3.0 | <2.0 | <2.0 | 8.5 |

| 24 | 5.4 | <2.0 | <2.0 | <2.0 | 9.1 |

| Values are presented as log₁₀ CFU/mL |

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Select 3-5 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

-

-

Preparation of AMA-1 Dilutions:

-

Prepare a stock solution of AMA-1 in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of AMA-1 in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the AMA-1 dilutions.

-

Include a growth control (no AMA-1) and a sterility control (no bacteria).

-

Incubate the plate at 35°C for 18-24 hours in ambient air.[5]

-

-

Interpretation:

-

The MIC is the lowest concentration of AMA-1 that completely inhibits visible growth of the organism.[7]

-

Protocol for Time-Kill Kinetic Assay

-

Preparation:

-

Prepare a logarithmic-phase culture of the test organism in CAMHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB with AMA-1 at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without AMA-1.

-

-

Sampling and Plating:

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto tryptic soy agar plates.

-

-

Enumeration:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

-

Preclinical Development Workflow

The preclinical development of AMA-1 follows a structured workflow to assess its efficacy and safety before consideration for clinical trials.

In Vivo Efficacy Model: Murine Thigh Infection

A neutropenic murine thigh infection model is a standard preclinical model for evaluating the in vivo efficacy of novel antimicrobial agents against Gram-positive bacteria like MRSA.[8]

Experimental Workflow for Murine Thigh Infection Model

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Novel antibacterial drugs developed at University of Eastern Finland | EurekAlert! [eurekalert.org]

- 5. apec.org [apec.org]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Natural sources of "Antimicrobial agent-1"

To provide an in-depth technical guide on the natural sources of "Antimicrobial agent-1," it is essential to first specify the agent . "this compound" is a placeholder and does not refer to a known substance. The vast world of antimicrobial agents encompasses a wide array of compounds, each with unique origins, properties, and mechanisms of action.

To proceed with your request, please specify the name of the antimicrobial agent you are interested in. For example, you might be interested in a well-known antibiotic like penicillin, a natural compound with antimicrobial properties like curcumin, or a more recently discovered agent.

Once a specific agent is provided, a comprehensive guide can be developed, including:

-

Identification of Natural Sources: Pinpointing the organisms (plants, fungi, bacteria, etc.) that produce the specified agent.

-

Quantitative Data Summary: Compiling data on the yield and concentration of the agent from various natural sources in structured tables.

-

Detailed Experimental Protocols: Outlining the methodologies for extraction, purification, and characterization of the agent.

-

Visualization of Pathways and Workflows: Creating diagrams using Graphviz to illustrate relevant signaling pathways and experimental procedures, adhering to the specified formatting requirements.

Without the specific name of the antimicrobial agent, it is not possible to gather the necessary data and create the detailed technical guide you have outlined.

The Structure-Activity Relationship of Penicillins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of penicillin, a cornerstone class of β-lactam antibiotics. This document outlines the critical structural features of the penicillin nucleus that govern its antimicrobial activity, the impact of various modifications on its spectrum of efficacy and resistance to bacterial enzymes, and detailed experimental protocols for assessing these properties.

Core Structure and Mechanism of Action

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a vital polymer for maintaining cell shape and integrity, is cross-linked by enzymes known as penicillin-binding proteins (PBPs).[1] Penicillins, being structural analogs of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, irreversibly acylate the active site of PBPs, thereby inhibiting the cross-linking process and leading to cell lysis.[1]

The fundamental structure of penicillin consists of a thiazolidine ring fused to a β-lactam ring, collectively known as the 6-aminopenicillanic acid (6-APA) nucleus. The integrity of this strained β-lactam ring is paramount for antibacterial activity.[2] Variations in the acyl side chain attached to the 6-amino group are responsible for the diverse properties of different penicillin derivatives.

Structure-Activity Relationship (SAR) Studies

The modification of the penicillin structure has been a key strategy in overcoming its limitations, such as acid instability, narrow spectrum of activity, and susceptibility to bacterial β-lactamase enzymes.

The 6-Acylamino Side Chain

The nature of the R group in the 6-acylamino side chain profoundly influences the penicillin's properties:

-

Spectrum of Activity: The introduction of polar or ionizable groups at the α-position of the benzyl side chain of penicillin G enhances activity against Gram-negative bacteria.[2] For example, the amino group in ampicillin and the carboxyl group in carbenicillin improve their ability to penetrate the outer membrane of Gram-negative organisms.

-

β-Lactamase Resistance: The incorporation of bulky groups on the α-carbon of the side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by β-lactamase enzymes.[2] Methicillin, with its two ortho-methoxy groups on the phenyl ring, is a classic example of a penicillinase-resistant penicillin.

-

Acid Stability: The presence of an electron-withdrawing group on the α-carbon of the side chain reduces the nucleophilicity of the side-chain carbonyl oxygen, thereby preventing its intramolecular attack on the β-lactam ring in acidic conditions and improving oral bioavailability.[2]

Modifications to the Bicyclic Core

While less common than side-chain modifications, alterations to the 6-APA nucleus have also been explored:

-

C-3 Carboxylic Acid: The free carboxylic acid at the C-3 position is essential for binding to PBPs. Esterification of this group can create prodrugs with improved oral absorption, which are then hydrolyzed in vivo to release the active penicillin.[2]

-

Thiazolidine Ring: Modifications to the thiazolidine ring are generally detrimental to activity, with the gem-dimethyl group at C-2 being a characteristic feature.[2]

Quantitative SAR Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected penicillin derivatives against common Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Penicillin Derivative | R-Group (Side Chain) | Target Organism | MIC (µg/mL) |

| Penicillin G | Benzyl | Staphylococcus aureus (penicillin-susceptible) | 0.4[3] |

| Penicillin G | Benzyl | Staphylococcus aureus (penicillin-resistant) | 24[3] |

| Ampicillin | α-aminobenzyl | Escherichia coli | 8 - 32[4] |

| Amoxicillin | α-amino-p-hydroxybenzyl | Escherichia coli | - |

| Methicillin | 2,6-dimethoxyphenyl | Staphylococcus aureus (methicillin-susceptible) | - |

| Carbenicillin | α-carboxybenzyl | Pseudomonas aeruginosa | - |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of MIC is a critical step in evaluating the efficacy of new antimicrobial agents. The following are detailed methodologies for two standard assays.

Broth Microdilution Method (CLSI Guideline)

This method determines the MIC in a liquid growth medium.[5]

1. Preparation of Antimicrobial Stock Solution: a. Weigh a precise amount of the penicillin derivative powder. b. Dissolve in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[6] Sterilize by membrane filtration if necessary.

2. Preparation of Microdilution Plates: a. Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[7] b. Add 50 µL of the antimicrobial stock solution to the first well of each row. c. Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

3. Preparation of Inoculum: a. From a pure culture on an agar plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.[8] b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

4. Inoculation and Incubation: a. Inoculate each well (except for a sterility control well) with 50 µL of the standardized inoculum. The final volume in each well will be 100 µL. b. Include a growth control well containing only broth and inoculum. c. Seal the plate to prevent evaporation and incubate at 35°C for 16-20 hours in ambient air.[8]

5. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Agar Dilution Method

This method determines the MIC on a solid growth medium.

1. Preparation of Antimicrobial Agar Plates: a. Prepare a series of two-fold dilutions of the antimicrobial stock solution in a suitable solvent. b. For each concentration, add a specific volume of the antimicrobial solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. c. Pour the agar into sterile Petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

2. Preparation of Inoculum: a. Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described for the broth microdilution method. b. This suspension can be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10⁴ CFU per spot.[8]

3. Inoculation and Incubation: a. Using a multipoint inoculator or a micropipette, spot a small volume (1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate.[8] b. Allow the spots to dry completely before inverting the plates. c. Incubate at 35°C for 16-20 hours.[8]

4. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that inhibits the development of visible bacterial growth on the agar.[8]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Bacterial Peptidoglycan Biosynthesis and Penicillin Inhibition Pathway.

Caption: General Workflow for Minimum Inhibitory Concentration (MIC) Testing.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Penicillin Derivatives Against Selected Multiple-drug Resistant Bacterial Strains: Design, Synthesis, Structural Analysis, In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. goldbio.com [goldbio.com]

- 8. apec.org [apec.org]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of "Antimicrobial Agent-1"

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The escalating threat of antimicrobial resistance necessitates the development of novel antimicrobial agents. A critical step in the preclinical development of a new antimicrobial, such as "Antimicrobial Agent-1," is the rigorous evaluation of its efficacy in relevant in vivo models of infection.[1][2] These models are indispensable for bridging the gap between in vitro activity and clinical application, providing crucial data on the agent's pharmacokinetic and pharmacodynamic (PK/PD) properties within a living system.[3][4][5] This document provides detailed application notes and standardized protocols for three commonly used murine models to assess the in vivo efficacy of "this compound": the neutropenic thigh infection model, the sepsis model, and the pneumonia model.

Murine Neutropenic Thigh Infection Model

Application:

The neutropenic thigh infection model is a highly standardized and reproducible model used for the initial in vivo evaluation of an antimicrobial agent's efficacy.[6] It is particularly useful for establishing the PK/PD relationships that correlate with efficacy, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the percentage of time the drug concentration remains above the MIC (%T>MIC).[7][8] This model mimics a localized soft tissue infection in an immunocompromised host, allowing for the assessment of the antimicrobial's activity with minimal interference from the host's immune system.[6][9]

Experimental Protocol:

-

Animal Selection: Use 6- to 8-week-old female ICR or Swiss Webster mice, weighing approximately 23-27 grams.

-

Induction of Neutropenia:

-

Inoculum Preparation:

-

Culture the desired bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight on appropriate agar plates.

-

Resuspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a final concentration of approximately 10⁷ CFU/mL.

-

-

Infection:

-

Anesthetize the mice using isoflurane.

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[10]

-

-

Antimicrobial Administration:

-

Initiate treatment with "this compound" at a predetermined time post-infection (typically 2 hours).

-

Administer the agent via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).

-

Include a vehicle control group and a positive control group (an established antibiotic).

-

-

Efficacy Assessment:

-

Data Analysis: Calculate the log₁₀ reduction in CFU/gram of tissue compared to the vehicle control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log₁₀ CFU/g) ± SD | Log₁₀ Reduction vs. Vehicle |

| Vehicle Control | - | q12h | 8.5 ± 0.4 | - |

| This compound | 10 | q12h | 6.2 ± 0.5 | 2.3 |

| This compound | 30 | q12h | 4.1 ± 0.6 | 4.4 |

| This compound | 100 | q12h | 2.5 ± 0.7 | 6.0 |

| Positive Control | 50 | q12h | 3.8 ± 0.5 | 4.7 |

Experimental Workflow Diagram:

Caption: Workflow of the murine neutropenic thigh infection model.

Murine Sepsis Model

Application:

The murine sepsis model is used to evaluate the efficacy of an antimicrobial agent in treating a systemic, life-threatening infection.[11] This model is crucial for assessing the ability of "this compound" to improve survival and reduce bacterial burden in the bloodstream and major organs.[12] It can be induced by intraperitoneal injection of bacteria or by cecal ligation and puncture (CLP), which mimics polymicrobial abdominal sepsis.[13]

Experimental Protocol (IP Injection Model):

-

Animal Selection: Use 8- to 10-week-old C57BL/6 or BALB/c mice.

-

Inoculum Preparation:

-

Prepare a mid-logarithmic phase culture of the desired bacterial strain (e.g., Escherichia coli, Klebsiella pneumoniae).

-

Wash and resuspend the bacteria in sterile saline to a predetermined lethal or sub-lethal dose (e.g., 10⁷-10⁸ CFU/mouse).

-

-

Infection:

-

Inject 0.2 mL of the bacterial suspension intraperitoneally.

-

-

Antimicrobial Administration:

-

Initiate treatment with "this compound" at a specified time post-infection (e.g., 1-2 hours). Early intervention may blunt the inflammatory response, while delayed treatment can better mimic clinical scenarios.[14]

-

Administer the agent via a systemic route (e.g., intravenous, subcutaneous).

-

Include vehicle control and positive control groups.

-

-

Efficacy Assessment:

-

Survival: Monitor the mice for survival at regular intervals for a period of 72-96 hours.

-

Bacterial Load: At a predetermined time point (e.g., 24 hours), euthanize a subset of mice. Collect blood and organs (spleen, liver, lungs), homogenize the tissues, and perform quantitative cultures to determine the bacterial burden.

-

Inflammatory Markers: Collect blood for measurement of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

-

-

Data Analysis:

-

Generate Kaplan-Meier survival curves and compare them using the log-rank test.

-

Calculate the mean bacterial load in blood and organs for each treatment group.

-

Data Presentation:

Table 2.1: Survival Data

| Treatment Group | Dose (mg/kg) | n | Percent Survival at 72h |

| Vehicle Control | - | 10 | 10% |

| This compound | 20 | 10 | 60% |

| This compound | 50 | 10 | 90% |

| Positive Control | 40 | 10 | 80% |

Table 2.2: Bacterial Burden at 24h

| Treatment Group | Mean Blood CFU/mL ± SD | Mean Spleen CFU/g ± SD |

| Vehicle Control | 7.8 x 10⁵ ± 2.1 x 10⁵ | 1.2 x 10⁷ ± 0.5 x 10⁷ |

| This compound (50 mg/kg) | 1.5 x 10³ ± 0.8 x 10³ | 3.4 x 10⁴ ± 1.1 x 10⁴ |

| Positive Control (40 mg/kg) | 4.2 x 10³ ± 1.5 x 10³ | 8.9 x 10⁴ ± 2.3 x 10⁴ |

Signaling Pathway Diagram:

Caption: Pathogenesis of sepsis and the therapeutic target of an antimicrobial.

Murine Pneumonia Model

Application:

The murine pneumonia model is essential for evaluating the efficacy of "this compound" for the treatment of respiratory tract infections.[1][15] This model allows for the assessment of drug penetration into the lung tissue and its ability to reduce bacterial load in the lungs and prevent systemic dissemination.[16]

Experimental Protocol:

-

Animal Selection: Use 6- to 8-week-old female BALB/c or C57BL/6 mice.

-

Inoculum Preparation:

-

Prepare a mid-logarithmic phase culture of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae).

-

Resuspend the bacteria in sterile saline to a concentration of approximately 10⁸ CFU/mL.

-

-

Infection:

-

Anesthetize the mice with isoflurane.

-

Hold the mouse in a vertical position and instill 50 µL of the bacterial suspension intranasally.[8]

-

-

Antimicrobial Administration:

-

Begin treatment at a specified time post-infection (e.g., 4-6 hours).

-

Administer "this compound" via a clinically relevant route.

-

Include vehicle control and positive control groups.

-

-

Efficacy Assessment:

-

At 24 or 48 hours post-infection, humanely euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile saline.

-

Perform quantitative cultures of the lung homogenate to determine bacterial burden.

-

For dissemination studies, also collect and culture blood and spleen samples.

-

Lungs can also be collected for histopathological analysis to assess inflammation and tissue damage.

-

-

Data Analysis:

-

Calculate the log₁₀ reduction in CFU/gram of lung tissue compared to the vehicle control group.

-

Score histopathology slides for inflammation and damage.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Lung Bacterial Load (log₁₀ CFU/g) ± SD | Log₁₀ Reduction vs. Vehicle |

| Vehicle Control | - | q8h | 9.2 ± 0.6 | - |

| This compound | 25 | q8h | 6.8 ± 0.7 | 2.4 |

| This compound | 75 | q8h | 4.5 ± 0.8 | 4.7 |

| Positive Control | 60 | q8h | 5.1 ± 0.6 | 4.1 |

Logical Relationship Diagram:

Caption: Relationship between dosing, PK/PD, and clinical outcome.

References

- 1. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Pyocin efficacy in a murine model of Pseudomonas aeruginosa sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. publications.ersnet.org [publications.ersnet.org]

Application Notes: "Antimicrobial Agent-1" Delivery Systems for Targeted Therapy

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating innovative therapeutic strategies.[1][2][3] Conventional antimicrobial therapies often suffer from limitations such as poor solubility, systemic toxicity, and an inability to penetrate infection sites like biofilms, which contributes to the selection of resistant strains.[1][4] Targeted drug delivery systems offer a promising solution by enhancing the therapeutic index of antimicrobial agents, increasing their concentration at the site of infection while minimizing systemic exposure and associated side effects.[5][6][7][8]

This document provides detailed application notes and protocols for the development and evaluation of targeted delivery systems for a model drug, "Antimicrobial Agent-1" (AMA-1). AMA-1 is a potent, broad-spectrum antimicrobial agent whose clinical utility is hampered by poor aqueous solubility and potential host cell toxicity. By encapsulating AMA-1 in advanced carrier systems, we can overcome these limitations and improve its efficacy against challenging infections.

1. Overview of Delivery Systems for AMA-1

Several nanocarrier platforms are suitable for the targeted delivery of AMA-1. The choice of system depends on the specific application, target pathogen, and desired release profile.

-

Liposomal Delivery Systems: Liposomes are versatile, biocompatible vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs like AMA-1.[3][9] Their surfaces can be easily modified with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of bacterial cells or infected tissues.[8][10] Furthermore, modifying the lipid composition can create stimuli-responsive liposomes that release their payload in response to the specific microenvironment of an infection, such as low pH.[5]

-

Polymeric Nanoparticles (NPs): Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to formulate nanoparticles for sustained drug release.[11] These systems can protect AMA-1 from degradation, improve its pharmacokinetic profile, and effectively penetrate bacterial biofilms.[11] The surface of polymeric NPs can also be functionalized for active targeting.[6]

-

Hydrogel-Based Systems: For localized infections, such as in wound healing, antimicrobial hydrogels are an excellent choice.[12][13][14] These three-dimensional polymer networks can be loaded with AMA-1 and provide a sustained release directly at the infection site, maintaining a high local drug concentration while providing a moist environment conducive to healing.[12][15]

2. Data Presentation: Comparative Efficacy of AMA-1 Formulations

Quantitative data is essential for evaluating and comparing the performance of different AMA-1 delivery systems. The following tables summarize typical data obtained during the characterization and efficacy testing of these formulations.

Table 1: Physicochemical Properties of AMA-1 Delivery Systems

| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| AMA-1-Liposomes | 125 ± 5.2 | 0.15 ± 0.03 | -25.4 ± 1.8 | 85.6 ± 4.1 |

| AMA-1-PLGA NPs | 180 ± 7.9 | 0.19 ± 0.02 | -18.9 ± 2.1 | 78.2 ± 5.5 |

| Free AMA-1 | N/A | N/A | N/A | N/A |

Table 2: In Vitro Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC)

| Formulation | MIC against S. aureus (μg/mL) | MIC against P. aeruginosa (μg/mL) | MIC against MRSA (μg/mL) |

| Free AMA-1 | 8 | 16 | 32 |

| AMA-1-Liposomes | 2 | 4 | 8 |

| AMA-1-PLGA NPs | 2 | 4 | 8 |

| Blank Liposomes | >128 | >128 | >128 |

| Blank PLGA NPs | >128 | >128 | >128 |

Table 3: In Vivo Efficacy in a Murine Wound Infection Model (Log Reduction in CFU)

| Treatment Group | Bacterial Burden (Log10 CFU/g tissue) at 48h Post-Treatment | Log Reduction vs. Control |

| Untreated Control | 8.5 ± 0.4 | - |

| Free AMA-1 | 6.2 ± 0.6 | 2.3 |

| AMA-1-Liposomes | 4.1 ± 0.5 | 4.4 |

| AMA-1-PLGA NPs | 4.5 ± 0.7 | 4.0 |

Experimental Protocols

Protocol 1: Formulation of AMA-1 Loaded Liposomes via Thin-Film Hydration

This protocol describes a standard method for preparing AMA-1 encapsulated liposomes.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

AMA-1

-

Chloroform and Methanol (solvent system)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (100 nm pore size)

Method:

-

Dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and AMA-1 in a chloroform/methanol solvent mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 45°C) until a thin, dry lipid film forms on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This process should also be performed above the lipid transition temperature. The resulting suspension contains multilamellar vesicles (MLVs).

-

To reduce the size and lamellarity, sonicate the MLV suspension using a probe or bath sonicator.

-

For a more uniform size distribution, subject the liposome suspension to extrusion by passing it 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Remove unencapsulated, free AMA-1 by dialysis or size exclusion chromatography.

-

Store the final formulation at 4°C.

Protocol 2: Characterization of AMA-1 Delivery Systems

This protocol outlines the standard procedures for characterizing the physical properties and drug loading of the prepared formulations.

A. Size and Zeta Potential Measurement:

-

Dilute a sample of the nanoparticle suspension in deionized water.

-

Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI).

-

Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

-

Lyse a known amount of the purified nanoparticle formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated AMA-1.

-

Quantify the amount of AMA-1 in the lysed solution using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug.

-

Calculate EE and DL using the following formulas:

-

EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

-

DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of AMA-1 formulations.[16]

Materials:

-

AMA-1 formulations (free and encapsulated)

-

Bacterial strains (e.g., S. aureus, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Method:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

In a 96-well plate, perform a two-fold serial dilution of the AMA-1 formulations in MHB. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Add the standardized bacterial suspension to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.[17]

Protocol 4: Evaluation of Anti-Biofilm Activity

This protocol uses the crystal violet staining method to quantify the ability of AMA-1 formulations to inhibit biofilm formation or eradicate existing biofilms.

Materials:

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Sterile 96-well flat-bottom plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%) or Acetic Acid (30%)

Method:

-

Biofilm Inhibition Assay: Add bacterial suspension and serial dilutions of AMA-1 formulations to the wells simultaneously.

-

Biofilm Eradication Assay: First, grow the biofilm in the plate for 24-48 hours. Then, remove the planktonic bacteria and add fresh media containing serial dilutions of the AMA-1 formulations.

-

Incubate the plates for 24 hours at 37°C.

-

Wash the plates gently with PBS to remove non-adherent bacteria.

-

Fix the remaining biofilms with methanol for 15 minutes.

-

Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash the plates again to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader. A lower absorbance indicates greater anti-biofilm activity.

Visualizations

Caption: Experimental workflow for developing and testing AMA-1 delivery systems.

Caption: Mechanism of an actively targeted antimicrobial nanoparticle delivery system.

Caption: Inhibition of a bacterial quorum sensing pathway as a therapeutic strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Antimicrobial Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review and revisit of nanoparticles for antimicrobial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial hydrogels for the treatment of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Unraveling the New Perspectives on Antimicrobial Hydrogels: State-of-the-Art and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

Application Notes and Protocols for High-Throughput Screening of "Antimicrobial Agent-1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] "Antimicrobial agent-1" is a novel synthetic compound that has demonstrated preliminary activity against a broad spectrum of bacteria. To efficiently evaluate its potential and identify optimized derivatives, robust high-throughput screening (HTS) assays are essential.[2][3] These application notes provide detailed protocols for various HTS assays tailored to the characterization of "this compound" and its analogs. The described methods include whole-cell growth inhibition assays, mechanism-of-action deconvolution using reporter gene assays, and biofilm susceptibility testing.

General HTS Approaches for Antimicrobial Discovery

High-throughput screening for antimicrobial compounds can be broadly categorized into two main strategies:

-

Whole-Cell Based Assays (Phenotypic Screening): These assays identify compounds that inhibit bacterial growth. They are advantageous as they simultaneously screen for cell permeability and activity against targets in their natural physiological context.[4][5] However, the specific molecular target is not immediately identified and requires secondary assays for mechanism-of-action (MOA) elucidation.[4]

-

Target-Based Assays (Biochemical Screening): These assays screen for inhibitors of specific, purified molecular targets, such as essential enzymes.[4] While they provide a clear MOA, hits from these screens may not exhibit whole-cell activity due to issues like poor membrane permeability or efflux.[4]

This document will focus on whole-cell HTS approaches, which are often the primary screening strategy in antimicrobial drug discovery.[1][4]

Broth Microdilution High-Throughput Screening for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6] This method can be adapted to a high-throughput format to screen libraries of "this compound" derivatives.

Experimental Protocol

1.1. Materials and Reagents:

-

96- or 384-well microtiter plates (sterile, clear bottom)[6]

-

"this compound" and its analogs, dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[8]

-

Resazurin solution (for viability assessment)

-

Automated liquid handling system (optional, for high throughput)[2]

-

Microplate incubator

-

Microplate reader (absorbance or fluorescence)

1.2. Procedure:

-

Compound Plating: Using an automated liquid handler or multichannel pipette, serially dilute "this compound" and its analogs in CAMHB directly in the microtiter plates. A typical concentration range for primary screening is 0.1 to 128 µg/mL.[9][10]

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.[8]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the test compounds. Include positive controls (bacteria with no compound) and negative controls (broth only).[7]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

-

Data Acquisition:

-

Visual Assessment: Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

-

Spectrophotometric Reading: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

-

Resazurin Assay (Optional): Add resazurin solution to each well and incubate for an additional 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin. Read fluorescence (Ex/Em ~560/590 nm). The MIC is the lowest concentration that does not show a color change or fluorescence signal.[11]

-

Data Presentation

Summarize the MIC values for "this compound" and its analogs in a structured table for easy comparison.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | 2 | 8 |

| Analog A | 1 | 4 |

| Analog B | 8 | >128 |

| Analog C | 0.5 | 2 |

Experimental Workflow

References

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: "Antimicrobial Agent-1" Time-Kill Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a dynamic method used in microbiology to assess the in vitro antimicrobial activity of a test agent against a specific microorganism over time.[1] This assay provides crucial data on the rate and extent of microbial killing, helping to classify an agent as bactericidal (killing) or bacteriostatic (inhibiting growth). The data generated is instrumental in the preclinical development of new antimicrobial drugs, providing insights into their pharmacodynamic properties. A standard definition for bactericidal activity is a ≥ 3 log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[2]

This document provides a detailed protocol for performing a time-kill kinetics assay for a hypothetical "Antimicrobial Agent-1," including experimental procedures, data presentation, and visualization of the workflow.

Core Concepts

The primary objective of a time-kill assay is to determine how quickly and effectively an antimicrobial agent can kill a population of microorganisms.[3] This is achieved by exposing a standardized inoculum of the target microorganism to various concentrations of the antimicrobial agent and measuring the number of viable organisms at specified time points.[2][3]

Key definitions in the context of this assay include:

-

Bactericidal: An agent that directly kills bacteria, typically defined as causing a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.[1]

-

Bacteriostatic: An agent that inhibits the growth and reproduction of bacteria without directly killing them. In a time-kill assay, this is observed as a prevention of significant increases in CFU/mL compared to the growth control.

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific properties of "this compound" and the target microorganism. The methodology is largely based on guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5]

1. Materials and Equipment:

-

Test Microorganism: A pure, overnight culture of the target bacterium (e.g., Staphylococcus aureus ATCC 29213).

-

This compound: Stock solution of known concentration.

-

Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and solid agar plates (e.g., Tryptic Soy Agar).[6]

-

Sterile Supplies: Pipettes, pipette tips, test tubes, 96-well plates, flasks, and saline (0.9%).[3]

-

Incubator: Set to the optimal growth temperature for the microorganism (e.g., 37°C).[2]

-

Shaking Incubator: For maintaining cultures in suspension.[2]

-

Spectrophotometer or Densitometer: For standardizing the initial inoculum.

-

Colony Counter: For enumerating CFUs.

-

Neutralizing Agent: A solution validated to inactivate "this compound" without harming the test microorganism.[3]

2. Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a tube containing CAMHB.

-

Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (typically indicated by a specific optical density, e.g., 0.5 McFarland standard).[2]

-

Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[2]

3. Assay Setup:

-

Prepare a series of test tubes or flasks, each containing a specific concentration of "this compound." These concentrations are typically based on the predetermined MIC of the agent (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[7]

-

Include the following controls:

-

Growth Control: A tube containing only the bacterial inoculum in CAMHB without any antimicrobial agent.

-

Sterility Control: A tube containing only CAMHB to ensure no contamination.

-

-

Add the standardized bacterial inoculum to each test and control tube to initiate the experiment (Time 0).

4. Incubation and Sampling:

-

Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).[2]

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aseptically withdraw a small aliquot (e.g., 100 µL) from each tube.[2][7]

5. Viable Cell Counting:

-

Immediately transfer the collected aliquot into a neutralizing solution to stop the activity of "this compound."[3]

-

Perform ten-fold serial dilutions of the neutralized sample in sterile saline.[2]

-

Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table. The results are typically presented as the log10 CFU/mL at each time point for each concentration of the antimicrobial agent tested.

Table 1: Time-Kill Kinetics of this compound against S. aureus ATCC 29213

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |

| 1 | 6.15 | 5.50 | 5.10 | 4.30 | 3.80 |

| 2 | 6.80 | 5.45 | 4.65 | 3.50 | <2.00 |

| 4 | 7.90 | 5.40 | 4.10 | <2.00 | <2.00 |

| 8 | 8.50 | 5.35 | 3.50 | <2.00 | <2.00 |

| 24 | 9.20 | 6.80 | 4.20 | <2.00 | <2.00 |

Note: <2.00 indicates the limit of detection.

Data Analysis and Interpretation

The data from the time-kill assay is typically visualized by plotting the log10 CFU/mL against time for each antimicrobial concentration and the growth control.[8]

-

A bactericidal effect is indicated by a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[1]

-

A bacteriostatic effect is observed when there is a minimal change in CFU/mL from the initial inoculum, but a significant difference compared to the growth control.[1]

-

Regrowth may occur at later time points, especially at lower concentrations of the antimicrobial agent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the time-kill kinetics assay procedure.

Caption: Workflow of the Time-Kill Kinetics Assay.

Logical Relationship of Outcomes

The following diagram illustrates the logical relationship between the observed CFU/mL changes and the interpretation of the antimicrobial agent's activity.

References

- 1. emerypharma.com [emerypharma.com]

- 2. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. idstewardship.com [idstewardship.com]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Cytotoxicity of Antimicrobial Agent-1 on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction